molecular formula C3H7NO2 B1681465 Sarcosine CAS No. 107-97-1

Sarcosine

Cat. No.: B1681465
CAS No.: 107-97-1
M. Wt: 89.09 g/mol
InChI Key: FSYKKLYZXJSNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sarcosine, also known as N-methylglycine, is a naturally occurring amino acid derivative with the chemical formula CH₃NHCH₂COOH. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is found in muscles and other body tissues and is an intermediate and byproduct in the synthesis and degradation of glycine. It exists at neutral pH as a zwitterion, which can be obtained as a white, water-soluble powder .

Mechanism of Action

Target of Action

Sarcosine, also known as N-methylglycine, is a natural amino acid found in muscles and other body tissues . It primarily targets the Glycine Transporter 1 (GlyT1) and the enzyme 5 alpha-reductase . GlyT1 is responsible for the uptake of glycine and D-serine into cells , while 5 alpha-reductase is responsible for androgen hormone metabolism .

Mode of Action

This compound acts as an inhibitor of GlyT1, thereby increasing the levels of glycine and D-serine in the body and enhancing their effects . When applied topically, this compound inhibits 5 alpha-reductase, an enzyme that converts testosterone to dihydrotestosterone (DHT), which in turn promotes sebum production .

Biochemical Pathways

This compound is an intermediate and byproduct in glycine synthesis and degradation . It is metabolized to glycine by the enzyme this compound dehydrogenase, while glycine-N-methyl transferase generates this compound from glycine . This compound is also an intermediate in the metabolism of choline to glycine .

Pharmacokinetics

It’s known that the pharmacokinetics and tolerability of antibody-drug conjugates (adcs), which can include this compound, are predominantly influenced by the drug-antibody ratio (dar) of the conjugates .

Result of Action

The inhibition of GlyT1 by this compound results in increased levels of glycine and D-serine in the body, potentially enhancing their effects . The inhibition of 5 alpha-reductase leads to a reduction in sebum production, which can result in tightened pores, reduced oily shine, and improved overall skin texture and condition .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, this compound interacts with proline and glycine during its absorption in vivo . Studies in vitro in rat kidney showed that this compound transport is mediated, saturable, and energy-dependent . .

Biochemical Analysis

Biochemical Properties

Sarcosine is an intermediate and byproduct in glycine synthesis and degradation . It is metabolized to glycine by the enzyme this compound dehydrogenase, while glycine-N-methyl transferase generates this compound from glycine . This indicates that this compound interacts with these enzymes in its biochemical reactions.

Cellular Effects

This compound has been found to stimulate cell proliferation in vitro . It has also been associated with the modulation of glutamate, a neurotransmitter involved in various physiological processes such as memory and learning . Moreover, this compound has been shown to activate macroautophagy in cultured cells , suggesting a role in improved proteostasis.

Molecular Mechanism

This compound’s main mechanism involves inhibiting a transporter, called GlyT1, which takes up glycine and D-serine into cells . This increases the levels of glycine and D-serine in the body and increases their effects. This compound also acts on NMDA receptors , enhancing their function and playing a role in the pathophysiology of certain conditions like schizophrenia .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reverse behavioral impairments induced by certain substances over time . Moreover, this compound ameliorated oxidative and nitrosative stress, mitochondrial dysfunction, and neuroinflammation

Dosage Effects in Animal Models

In animal models, this compound has been used to attenuate behavioral symptoms of conditions like schizophrenia . The effects of this compound varied with different dosages, with higher doses showing significant effects . More studies are needed to understand the threshold effects and any potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in the metabolism of choline to glycine . It interacts with enzymes like this compound dehydrogenase and glycine-N-methyl transferase in its metabolic pathways . The Sar metabolic pathway involves glycine N-methyltransferase (GNMT), this compound dehydrogenase (SARDH), and pipecolic acid oxidase (PIPOX) .

Transport and Distribution

This compound has no apparent transport system of its own; it uses the low Km transport systems for L-proline and glycine to a minor extent and a high Km system shared by these substances for the major uptake at concentrations encountered in hypersarcosinemia . This suggests that this compound is transported and distributed within cells and tissues through these transport systems.

Subcellular Localization

The subcellular localization of this compound is not well-studied. The enzymes that metabolize this compound, such as this compound dehydrogenase, are found in various cellular compartments. For instance, this compound dehydrogenase is localized in the mitochondria , suggesting that this compound might also be present in this cellular compartment

Preparation Methods

Synthetic Routes and Reaction Conditions: Sarcosine can be synthesized in the laboratory from chloroacetic acid and methylamine. The reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the amino group of methylamine, resulting in the formation of this compound .

Industrial Production Methods: Industrially, this compound can be produced via the Strecker amino acid synthesis, which involves the reaction of aldehydes with ammonia and hydrogen cyanide, followed by hydrolysis. Another method involves condensing hydroxyacetonitrile and methylamine to obtain methylaminoacetonitrile, which is then hydrolyzed to obtain sodium methylaminoacetate. This mixture is neutralized with hydrochloric acid to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Sarcosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Glycine and formaldehyde.

    Reduction: N-methylglycine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sarcosine has several scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s role as an intermediate in glycine metabolism and its potential as a biomarker for prostate cancer make it unique among similar compounds. Its ability to enhance NMDA receptor function and inhibit glycine transporter-1 further distinguishes it from other amino acid derivatives .

Properties

IUPAC Name

2-(methylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYKKLYZXJSNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Record name SARCOSINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21002
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25951-24-0, Array, 61791-59-1 (hydrochloride salts)
Record name Glycine, N-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25951-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cocoyl sarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1047025
Record name N-Methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Deliquescent crystals or powder. Has a sweetish taste. (NTP, 1992), Deliquescent solid; [Merck Index] Cream-colored hygroscopic solid; [NTP] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid
Record name SARCOSINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21002
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sarcosine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21669
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Sarcosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 61 °F (NTP, 1992), 300.0 mg/mL
Record name SID57264366
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name SARCOSINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21002
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sarcosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00000017 [mmHg]
Record name Sarcosine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21669
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

107-97-1, 25951-24-0, 68411-97-2
Record name SARCOSINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21002
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sarcosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polysarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025951240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cocoyl sarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarcosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC118114
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sarcosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Polysarcosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SARCOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z711V88R5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sarcosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

406 °F (Decomposes) (NTP, 1992), 208 °C
Record name SARCOSINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21002
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sarcosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sarcosine
Reactant of Route 2
Sarcosine
Reactant of Route 3
Sarcosine
Reactant of Route 4
Sarcosine
Reactant of Route 5
Sarcosine
Reactant of Route 6
Sarcosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.